

A Deep Dive into the Pharmacokinetics of Filgotinib and Its Active Metabolite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **filgotinib**, a selective Janus kinase 1 (JAK1) inhibitor, and its primary active metabolite, GS-829845. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to the absorption, distribution, metabolism, and excretion of this compound.

Core Pharmacokinetic Parameters

Filgotinib is rapidly absorbed and extensively metabolized to its active metabolite, GS-829845. The metabolite has a similar JAK1 selectivity profile to the parent drug but with approximately 10-fold lower potency and a significantly longer half-life, contributing substantially to the overall clinical efficacy.[1][2][3] The pharmacokinetic parameters of both **filgotinib** and GS-829845 are well-characterized and demonstrate dose-proportionality within the clinical dose range.[1][2][4]

Table 1: Single-Dose Pharmacokinetic Parameters of

Filgotinib and GS-829845 in Healthy Subjects

Parameter	Filgotinib	GS-829845
Tmax (h)	2-3[5][6]	3-5[4][5][6]
t½ (h)	~7[3][5]	~19[3][5]
Protein Binding	55-59%[5]	39-44%[5]



Table 2: Steady-State Pharmacokinetic Parameters of

Filgotinib and GS-829845 (200 mg once daily)

Parameter	Filgotinib	GS-829845
Time to Steady State	2-3 days[5][6]	4 days[1][2][5][6]
Cmax (μg/mL)	2.15[5][6]	4.43[5][6]
AUCτ (μg·h/mL)	6.77[5][6]	83.2[5][6]

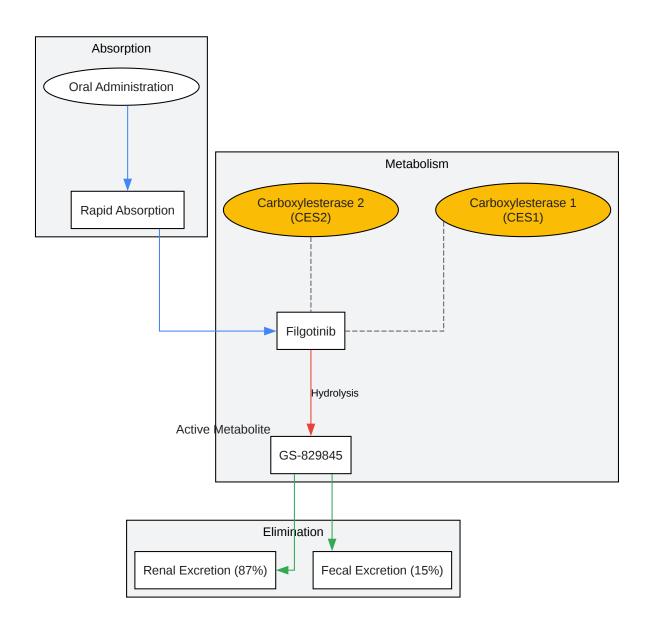
Absorption and Distribution

Following oral administration, **filgotinib** is rapidly absorbed.[2][4][5] The administration of **filgotinib** with food does not have a clinically significant effect on its absorption, allowing for dosing without regard to meals.[1][2][5] Both **filgotinib** and GS-829845 exhibit low to moderate binding to human plasma proteins, suggesting limited preferential distribution within blood cells. [1][2][5][7] The apparent volume of distribution for **filgotinib** is relatively small.[1]

Metabolism and Excretion

The primary metabolic pathway for **filgotinib** is the hydrolysis of the ethyl ester to form the active carboxylic acid metabolite, GS-829845. This conversion is predominantly mediated by carboxylesterase 2 (CES2), with a minor contribution from carboxylesterase 1 (CES1).[3][5][6] [8] GS-829845 is the only major circulating active metabolite identified.[5][6] Elimination of **filgotinib** and its metabolite is primarily through the renal route, with approximately 87% of the administered dose recovered in urine and about 15% in feces.[5][6][8] GS-829845 accounts for the majority of the drug-related material excreted in urine.[8]





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Caption: Metabolic Pathway of Filgotinib.

Experimental Protocols



The quantification of **filgotinib** and its active metabolite in biological matrices is crucial for pharmacokinetic studies. The validated bioanalytical method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9][10]

Bioanalytical Method for Quantification in Plasma

A typical LC-MS/MS method for the simultaneous determination of **filgotinib** and GS-829845 in human plasma involves the following steps:

- Sample Preparation: A small volume of plasma (e.g., 50-100 μL) is used.[4][10] Protein precipitation is a common and efficient method for sample clean-up, often using methanol or ethyl acetate.[9][10][11] An internal standard, such as a deuterated analog of **filgotinib** or another suitable compound like tofacitinib, is added prior to extraction to ensure accuracy and precision.[4][9]
- Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column.[9][10] An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid), is used to separate the analytes from endogenous plasma components.[9][10]
 [11]
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI).[4][10] The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for filgotinib, GS-829845, and the internal standard are monitored for quantification.[4][9] For filgotinib, a common transition is m/z 426.3 → 291.3.[9][11]
- Validation: The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[4][9]
 [10]





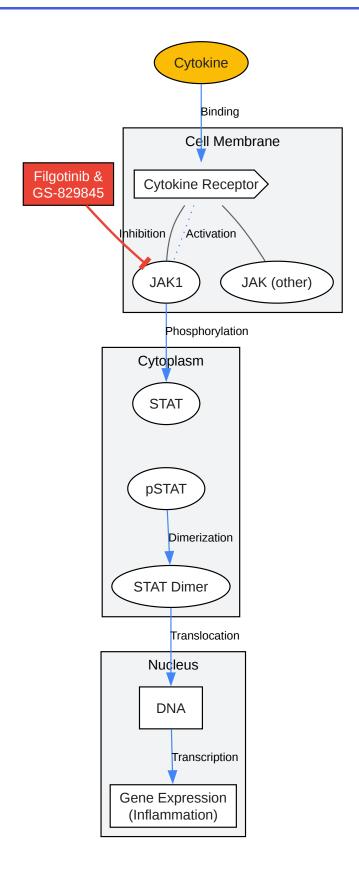
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Caption: Bioanalytical Workflow for Filgotinib PK Studies.

Mechanism of Action: JAK-STAT Signaling Pathway

Filgotinib exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1] [2][12] This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in inflammatory and autoimmune diseases. By inhibiting JAK1, **filgotinib** modulates the signaling of a subset of proinflammatory cytokines.[1][2][12] The active metabolite, GS-829845, also preferentially inhibits JAK1.[3]





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Caption: Filgotinib's Inhibition of the JAK-STAT Pathway.



Drug-Drug Interactions and Special Populations

Filgotinib has a low potential for drug-drug interactions.[1][2] It is not a significant inhibitor or inducer of cytochrome P450 (CYP) enzymes.[7] While both **filgotinib** and GS-829845 are substrates of P-glycoprotein (P-gp), co-administration with P-gp inhibitors or inducers does not necessitate dose adjustments.[1][2][8]

The pharmacokinetics of **filgotinib** and its metabolite are generally consistent across various intrinsic factors such as age, sex, and race.[2] However, exposure to both the parent drug and its metabolite is increased in individuals with moderate to severe renal impairment, and a lower dose is recommended for these patients.[3][7] No clinically relevant impact on pharmacokinetics has been observed in patients with mild to moderate hepatic impairment.[2] [3]

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